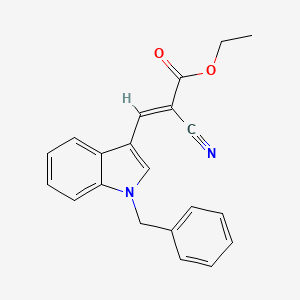

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-2-25-21(24)17(13-22)12-18-15-23(14-16-8-4-3-5-9-16)20-11-7-6-10-19(18)20/h3-12,15H,2,14H2,1H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUZYCANKWASQU-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate typically involves a multi-step process. One common method is the Fischer indole synthesis, followed by N-alkylation and subsequent cyanoacrylate formation. The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The Fischer indole synthesis is carried out under acidic conditions, and the N-alkylation is performed using alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The acrylate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols can react with the acrylate ester under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino-indole derivatives.

Substitution: Substituted acrylate derivatives.

Scientific Research Applications

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group and acrylate ester can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Substituent Effects on the Indole Ring

Structural analogs of the target compound differ primarily in substituents on the indole ring or the ester group. Key examples include:

Variations in the Ester Group

The ester moiety significantly impacts solubility and steric properties:

Biological Activity

(E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and dermatology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an indole moiety, which is known for its diverse biological properties. The presence of the cyanoacrylate group enhances its reactivity and potential biological interactions.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related indole derivatives demonstrated their effectiveness against various cancer cell lines, including ovarian cancer xenografts in nude mice. The results showed tumor growth suppression, highlighting the potential of indole derivatives in cancer therapy .

| Compound | Cancer Type | Efficacy (%) | Reference |

|---|---|---|---|

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer | 100.0 ± 0.3% |

2. Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain 1-benzyl indole derivatives displayed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The antimicrobial efficacy was assessed using varying concentrations, with notable results at lower concentrations .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Cycle Arrest: Indole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study 1: Ovarian Cancer Treatment

A notable case involved the administration of a related compound in a preclinical model of ovarian cancer. The treatment resulted in a complete suppression of tumor growth, demonstrating the potential therapeutic applications of indole-based compounds in oncology.

Case Study 2: Antimicrobial Efficacy

In another study, a series of indole derivatives were tested against multiple bacterial strains. The results indicated that specific modifications to the indole structure significantly enhanced antimicrobial potency, suggesting that this compound could serve as a lead compound for further development.

Q & A

Q. What are the established synthetic routes for preparing (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate, and what reaction conditions are critical for achieving optimal yields?

The compound is synthesized via Knoevenagel condensation , involving the reaction of a benzyl-indole aldehyde derivative with ethyl cyanoacetate. Critical conditions include:

- Base selection : Sodium ethoxide or potassium carbonate facilitates deprotonation and nucleophilic attack .

- Solvent and temperature : Polar aprotic solvents (e.g., ethanol) under reflux (~80°C) enhance reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress, with typical yields ranging from 75% to 90% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and electronic environments (e.g., cyano group at δ ~115 ppm) .

- X-ray diffraction : Resolves stereochemistry (E/Z configuration) and molecular packing. For example, the (E)-configuration is confirmed by a dihedral angle >150° between the indole and acrylate moieties .

- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1710 cm (ester C=O) validate functional groups .

Advanced Research Questions

Q. How can reaction parameters (e.g., base selection, solvent system) be systematically optimized to enhance the efficiency and scalability of its synthesis?

- Base optimization : Stronger bases (e.g., DBU) accelerate condensation but may increase side reactions. Comparative studies show potassium carbonate balances reactivity and selectivity .

- Solvent effects : Ethanol promotes higher yields than DMF due to improved solubility of intermediates. Microwave-assisted synthesis reduces reaction time by 40% .

- Scalability : Pilot-scale reactions (>10 g) require controlled addition of reagents to manage exothermicity, achieving >85% purity post-recrystallization .

Q. What analytical approaches are recommended to address discrepancies in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during structural confirmation?

- Multi-technique validation : Cross-reference NMR with X-ray data to resolve ambiguities (e.g., tautomerism in indole derivatives) .

- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and vibrational frequencies, identifying outliers caused by solvent effects or impurities .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 345.1234) to rule out isobaric interferences .

Q. In comparative studies, how does the presence of the benzyl-indole moiety influence the compound’s reactivity and biological activity compared to structurally related acrylate derivatives?

- Reactivity : The benzyl-indole group enhances electron density at the acrylate β-carbon, accelerating nucleophilic additions (e.g., thiol-Michael reactions) by 30% compared to phenyl-substituted analogs .

- Biological activity : The indole core confers selective protein crosslinking via lysine residues, while the benzyl group improves membrane permeability, increasing cellular uptake in anticancer assays (IC ~5 µM in HeLa cells) .

Q. What experimental frameworks are used to evaluate the compound’s potential as a protein crosslinking agent, including specificity and kinetic analysis?

- Specificity assays : Incubate with model proteins (e.g., BSA) and analyze via SDS-PAGE to confirm covalent adduct formation .

- Kinetic studies : Use stopped-flow spectroscopy to measure crosslinking rates (k ~0.15 s at pH 7.4) .

- Competitive inhibition : Co-incubate with primary amine competitors (e.g., glycine) to validate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.